2-hydroxynaphthalene-1-sulfonic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

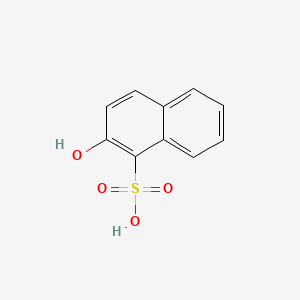

2-hydroxynaphthalene-1-sulfonic acid is an organic compound with the molecular formula C₁₀H₈O₃S. It is a derivative of naphthalene, where a hydroxyl group is attached to the second position and a sulfonic acid group is attached to the first position. This compound is known for its applications in various chemical processes and industries, particularly in the synthesis of dyes and other organic compounds .

準備方法

Synthetic Routes and Reaction Conditions: 2-hydroxynaphthalene-1-sulfonic acid can be synthesized through several methods. One common method involves the sulfonation of 2-hydroxynaphthalene with sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the sulfonic acid group at the desired position .

Industrial Production Methods: In industrial settings, the production of 1-naphthalenesulfonic acid, 2-hydroxy- often involves large-scale sulfonation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity .

化学反応の分析

Bucherer Reaction: Amination to Tobias Acid

The Bucherer reaction converts phenolic derivatives to aromatic amines. For 2-hydroxynaphthalene-1-sulfonic acid:

-

Conditions : Reaction with aqueous ammonia (25–35%) and ammonium bisulfite at 160°C under 10 bar pressure for 8 hours .

-

Product : 2-Amino-1-naphthalenesulfonic acid (Tobias acid), a precursor for azo dyes.

-

Yield : Patents report residual 2-hydroxynaphthalene content <20 ppm after extraction .

Mechanistic Insight :

The hydroxyl group is replaced by an amine via reversible keto-enol tautomerism, facilitated by bisulfite ions acting as catalysts .

Acetylation to Sulfonamide Derivatives

The amine product from the Bucherer reaction undergoes acetylation:

-

Conditions : Treatment with acetic anhydride or acetyl chloride in aqueous HCl .

-

Product : 2-Acetamido-1-naphthalenesulfonic acid, used in pigment manufacturing.

-

Purity : High-performance thin-layer chromatography (HPTLC) confirms <100 ppm impurities .

Desulfonation to 2-Naphthol

The sulfonic acid group can be removed under acidic conditions:

-

Conditions : Heating with dilute H<sub>2</sub>SO<sub>4</sub> at reflux .

-

Product : 2-Naphthol, a versatile building block in pharmaceuticals.

-

Side Reaction : Prolonged heating risks forming dinaphthyl ether via elimination .

Alkali Fusion to Dihydroxynaphthalene

Fusion with strong bases displaces the sulfonic acid group:

-

Conditions : Heating with KOH at 300°C in a copper crucible .

-

Product : 1,2-Dihydroxynaphthalene (theoretical), though isolation challenges often yield polymeric byproducts .

Further Sulfonation

The compound undergoes polysulfonation under vigorous conditions:

-

Conditions : Concentrated H<sub>2</sub>SO<sub>4</sub> at 105°C .

-

Product : 1,5-Naphthalenedisulfonic acid derivatives, though steric effects from the hydroxyl group may alter regioselectivity .

Reduction to Thiol Derivatives

The sulfonic acid group is reducible to a thiol:

-

Conditions : Triphenylphosphine (PPh<sub>3</sub>) in refluxing aqueous HCl .

-

Product : 2-Hydroxy-1-naphthalenethiol, a potential ligand in coordination chemistry.

Salt Formation and Purification

The acidic sulfonic group forms stable salts for isolation:

-

Conditions : Neutralization with NaHCO<sub>3</sub> or NaOH followed by salting out with NaCl .

-

Product : Sodium or potassium salts, which are water-soluble and less hygroscopic .

Industrial Process Considerations

科学的研究の応用

Synthesis of Dyes and Pigments

The compound is widely used as an intermediate in the production of various dyes and pigments. For instance, it is involved in the synthesis of azo dyes, which are significant in textile industries due to their vibrant colors and stability. The sulfonic acid group enhances the solubility of these dyes in water, making them suitable for various applications .

Pharmaceutical Development

2-Hydroxynaphthalene-1-sulfonic acid serves as a precursor in the synthesis of pharmaceutical compounds. It has been utilized in developing drugs with potential therapeutic applications, including anti-inflammatory and antimicrobial agents. The compound's derivatives have shown promising biological activities in preliminary studies .

Biochemical Assays

In biochemical research, this compound is employed as a reagent for various assays. Its ability to form complexes with metal ions makes it useful for detecting specific biomolecules and studying their interactions in biological systems .

Production of Surfactants

The compound is also a key ingredient in manufacturing surfactants and dispersants used in cleaning products, personal care items, and industrial applications. Its amphiphilic nature allows it to reduce surface tension, enhancing the effectiveness of these products .

Environmental Applications

Research has indicated that certain bacteria can degrade this compound, suggesting potential applications in bioremediation processes. This capability can be harnessed to develop methods for treating wastewater contaminated with aromatic sulfonic acids .

Data Table: Comparative Analysis of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Dyes and Pigments | Intermediate for azo dye synthesis | Vibrant colors, high stability |

| Pharmaceutical Development | Precursor for anti-inflammatory and antimicrobial drugs | Potential therapeutic effects |

| Biochemical Assays | Reagent for detecting biomolecules | Enhanced detection sensitivity |

| Surfactants | Ingredient in cleaning products and personal care items | Improved cleaning efficiency |

| Environmental Remediation | Biodegradation by specific bacteria | Sustainable treatment methods |

Case Study 1: Synthesis of Azo Dyes

A study demonstrated that this compound could effectively produce a series of azo dyes with varying properties by coupling with diazonium salts. The resulting dyes exhibited excellent solubility and stability under various pH conditions, making them suitable for textile applications.

Case Study 2: Antimicrobial Activity

In a pharmaceutical context, derivatives synthesized from this compound were tested against several bacterial strains, showing significant antimicrobial activity comparable to established antibiotics like penicillin G. This indicates its potential as a scaffold for developing new therapeutic agents.

作用機序

The mechanism of action of 1-naphthalenesulfonic acid, 2-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the sulfonic acid group can engage in ionic interactions. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or intermediate in various chemical reactions .

類似化合物との比較

2-Naphthalenesulfonic acid: Similar structure but with the sulfonic acid group at the second position.

1-Amino-2-hydroxy-4-naphthalenesulfonic acid: Contains an amino group in addition to the hydroxyl and sulfonic acid groups.

4-Amino-3-hydroxy-1-naphthalenesulfonic acid: Another derivative with an amino group at the fourth position

Uniqueness: 2-hydroxynaphthalene-1-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both hydroxyl and sulfonic acid groups allows for versatile applications in various chemical processes and industries .

特性

CAS番号 |

567-47-5 |

|---|---|

分子式 |

C10H8O4S |

分子量 |

224.23 g/mol |

IUPAC名 |

2-hydroxynaphthalene-1-sulfonic acid |

InChI |

InChI=1S/C10H8O4S/c11-9-6-5-7-3-1-2-4-8(7)10(9)15(12,13)14/h1-6,11H,(H,12,13,14) |

InChIキー |

SGBQUMZTGSQNAO-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。